3-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
“3-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound with the molecular formula C7H6N2OS . It is a derivative of thieno[3,2-d]pyrimidine, a heterocyclic compound .
Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 166.2 . It has a density of 1.53 and a pKa of 10.86±0.20 (Predicted) .
Scientific Research Applications
Synthetic Applications
Nucleoside Analogues Synthesis El‐Barbary et al. (1995) reported on the synthesis of 5′-amino- and 5′-azido-2′,5′-dideoxy nucleosides from thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives. These nucleoside analogues could have implications for antiviral and anticancer research, highlighting the importance of thieno[2,3-d]pyrimidine derivatives in medicinal chemistry (El‐Barbary, El‐Brollosy, Pedersen, & Nielsen, 1995).
Antimicrobial Derivatives Vlasov et al. (2022) synthesized 6-Heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones with antimicrobial activity. Their work demonstrates the potential of thieno[2,3-d]pyrimidine derivatives as a basis for developing new antimicrobials (Vlasov, Severina, Borysov, Krolenko, Shynkarenko, Saidov, Vlasov, & Georgiyants, 2022).
Chemical Synthesis and Characterization
Microwave-Assisted Synthesis Dabiri et al. (2007) presented a novel, efficient process for synthesizing Pyrimido[4,5-d]pyrimidine-2,5-dione derivatives under microwave-assisted conditions, indicating the efficiency of modern synthetic methods in creating thieno[2,3-d]pyrimidine derivatives (Dabiri, Arvinnezhad, Khavasi, & Bazgir, 2007).
Intermediates Isolation with Microwave Irradiation Davoodnia et al. (2008) developed a fast method for isolating intermediates in the synthesis of 3-arylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones, showcasing the role of microwave irradiation in enhancing the efficiency of synthetic procedures (Davoodnia, Zare-Bidaki, & Eshghi, 2008).
Safety and Hazards
Properties
IUPAC Name |
3-methyl-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-9-6(10)5-4(2-3-12-5)8-7(9)11/h2-3H,1H3,(H,8,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBXFZMPEOSZQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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